6-fluoro-1H-indole-5-carboxylic Acid
Overview
Description
6-fluoro-1H-indole-5-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 5th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 6-Fluoro-1H-indole-5-carboxylic Acid may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-fluoro-1H-indole-5-carboxylic Acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors This interaction with enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions
Cellular Effects
Indole derivatives, including this compound, have been shown to have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indole-5-carboxylic acid typically involves the nitration of indoline followed by a series of reactions to introduce the fluorine atom and carboxylic acid group. One common method includes:
Nitration of Indoline: Indoline is nitrated to form 6-nitroindoline.
Reduction and Fluorination: The nitro group is reduced to an amine, which is then fluorinated to form 6-fluoroindoline.
Oxidation and Carboxylation: The indoline is oxidized to indole, and the carboxylic acid group is introduced at the 5th position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and fluorination processes, followed by purification steps to ensure high purity and yield. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6-fluoro-1H-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1H-indole-2-carboxylic acid
- 6-fluoro-5-methoxy-1H-indole
- 6-fluoro-5-methyl-1H-indole
Uniqueness
6-fluoro-1H-indole-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties that make it valuable in various research applications .
Properties
IUPAC Name |
6-fluoro-1H-indole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHOVFSMMFAXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-73-7 | |
Record name | 6-fluoro-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.